- Efficient Synthesis of (S)-2-(Cyclopentyloxycarbonyl)-amino-8-nonenoic Acid: Key Building Block for BILN 2061, an HCV NS3 Protease InhibitorOrganic Process Research & Development, 2007, 11(1), 60-63,
Cas no 924309-93-3 (2-Acetamidonon-8-enoic acid)

2-Acetamidonon-8-enoic acid structure
Nome del prodotto:2-Acetamidonon-8-enoic acid
Numero CAS:924309-93-3
MF:C11H19NO3
MW:213.273463487625
MDL:MFCD17014859
CID:1089699
PubChem ID:16655536
2-Acetamidonon-8-enoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Acetamidonon-8-enoic acid
- 2-(acetylamino)non-8-enoic acid
- 8-Nonenoicacid,2-(acetylamino)-
- 8-Nonenoic acid,2-(acetylaMino)-
- 3154AH
- AK141293
- AX8281480
- VU0494737-1
- 2-(Acetylamino)-8-nonenoic acid (ACI)
- DTXSID60586517
- CS-M1673
- ZLB30993
- 924309-93-3
- AKOS015841061
- 8-Nonenoic acid, 2-(acetylamino)-, (2R)-
- 8-Nonenoic acid, 2-(acetylamino)-
- CS-14442
- 2-Acetamido-8-Nonenoic Acid
- 2-acetamidonon-8-enoicacid
- DB-103734
- SB75163
- SB75164
- F2145-0467
- SCHEMBL3777018
-
- MDL: MFCD17014859
- Inchi: 1S/C11H19NO3/c1-3-4-5-6-7-8-10(11(14)15)12-9(2)13/h3,10H,1,4-8H2,2H3,(H,12,13)(H,14,15)
- Chiave InChI: ZVOCMVHWFJWMEB-UHFFFAOYSA-N
- Sorrisi: O=C(C(CCCCCC=C)NC(C)=O)O
Proprietà calcolate
- Massa esatta: 213.13649347g/mol
- Massa monoisotopica: 213.13649347g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 8
- Complessità: 226
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 66.4
- XLogP3: 2.1
2-Acetamidonon-8-enoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-M1673-5g |
8-Nonenoic acid, 2-(acetylamino)- |
924309-93-3 | 5g |
$385.0 | 2022-04-26 | ||
eNovation Chemicals LLC | D767337-250mg |
2-Acetamidonon-8-enoic acid |
924309-93-3 | 95+% | 250mg |
$215 | 2024-06-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A30990-1g |
2-Acetamidonon-8-enoic acid |
924309-93-3 | 95% | 1g |
¥2518.0 | 2023-09-09 | |
Life Chemicals | F2145-0467-0.5g |
2-acetamidonon-8-enoic acid |
924309-93-3 | 95%+ | 0.5g |
$600.0 | 2023-09-06 | |
Life Chemicals | F2145-0467-5g |
2-acetamidonon-8-enoic acid |
924309-93-3 | 95%+ | 5g |
$1896.0 | 2023-09-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A30990-250mg |
2-Acetamidonon-8-enoic acid |
924309-93-3 | 95% | 250mg |
¥1258.0 | 2023-09-09 | |
ChemScence | CS-M1673-10g |
8-Nonenoic acid, 2-(acetylamino)- |
924309-93-3 | 10g |
$660.0 | 2022-04-26 | ||
Aaron | AR0066JZ-100mg |
2-acetaMidonon-8-enoic acid |
924309-93-3 | 98% | 100mg |
$105.00 | 2025-02-10 | |
1PlusChem | 1P0066BN-250mg |
2-Acetamidonon-8-enoic acid |
924309-93-3 | 95% | 250mg |
$206.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0413-100mg |
2-acetamidonon-8-enoic acid |
924309-93-3 | 95% | 100mg |
¥778.0 | 2024-04-16 |
2-Acetamidonon-8-enoic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Cuprate(2-), tetrachloro-, lithium (1:2), (SP-4-1)- Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 2 h, 0 °C
1.2 Reagents: Sulfuric acid Solvents: Water
2.1 Reagents: Cesium carbonate , Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide , Tetrahydrofuran ; 16 h, 80 °C; 80 °C → rt
3.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; rt; 16 h, 60 °C
3.2 Reagents: Citric acid ; 6 h, pH 4 - 5, 100 °C; 100 °C → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3.5
1.2 Reagents: Sulfuric acid Solvents: Water
2.1 Reagents: Cesium carbonate , Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide , Tetrahydrofuran ; 16 h, 80 °C; 80 °C → rt
3.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; rt; 16 h, 60 °C
3.2 Reagents: Citric acid ; 6 h, pH 4 - 5, 100 °C; 100 °C → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3.5
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; rt; 16 h, 60 °C
1.2 Reagents: Citric acid ; 6 h, pH 4 - 5, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3.5
1.2 Reagents: Citric acid ; 6 h, pH 4 - 5, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3.5
Riferimento
- Efficient Synthesis of (S)-2-(Cyclopentyloxycarbonyl)-amino-8-nonenoic Acid: Key Building Block for BILN 2061, an HCV NS3 Protease InhibitorOrganic Process Research & Development, 2007, 11(1), 60-63,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Cesium carbonate , Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide , Tetrahydrofuran ; 16 h, 80 °C; 80 °C → rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; rt; 16 h, 60 °C
2.2 Reagents: Citric acid ; 6 h, pH 4 - 5, 100 °C; 100 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3.5
2.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; rt; 16 h, 60 °C
2.2 Reagents: Citric acid ; 6 h, pH 4 - 5, 100 °C; 100 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3.5
Riferimento
- Efficient Synthesis of (S)-2-(Cyclopentyloxycarbonyl)-amino-8-nonenoic Acid: Key Building Block for BILN 2061, an HCV NS3 Protease InhibitorOrganic Process Research & Development, 2007, 11(1), 60-63,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Acetic anhydride Solvents: Water ; 6 h, 60 °C; 16 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Riferimento
- Efficient Synthesis of (S)-2-(Cyclopentyloxycarbonyl)-amino-8-nonenoic Acid: Key Building Block for BILN 2061, an HCV NS3 Protease InhibitorOrganic Process Research & Development, 2007, 11(1), 60-63,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Cuprate(2-), tetrachloro-, lithium (1:2), (SP-4-1)- Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 2 h, 0 °C
1.2 Reagents: Sulfuric acid Solvents: Water
1.3 Reagents: Cesium carbonate , Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide ; 16 h, 80 °C; 80 °C → rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; rt; 16 h, 60 °C
2.2 Reagents: Citric acid ; 6 h, pH 4 - 5, 100 °C; 100 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3.5
1.2 Reagents: Sulfuric acid Solvents: Water
1.3 Reagents: Cesium carbonate , Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide ; 16 h, 80 °C; 80 °C → rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; rt; 16 h, 60 °C
2.2 Reagents: Citric acid ; 6 h, pH 4 - 5, 100 °C; 100 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3.5
Riferimento
- Efficient Synthesis of (S)-2-(Cyclopentyloxycarbonyl)-amino-8-nonenoic Acid: Key Building Block for BILN 2061, an HCV NS3 Protease InhibitorOrganic Process Research & Development, 2007, 11(1), 60-63,
2-Acetamidonon-8-enoic acid Raw materials
- Allylmagnesium Bromide (ca. 13% in Ethyl Ether, ca. 0.7mol/L)
- 1,3-diethyl 2-acetamidopropanedioate
- 1,4-Dibromobutane
- Diethyl 2-acetamido-2-hept-6-enylpropanedioate
- 1-Bromo-4-chlorobutane
- 7-CHLORO-1-HEPTENE
2-Acetamidonon-8-enoic acid Preparation Products
2-Acetamidonon-8-enoic acid Letteratura correlata
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
924309-93-3 (2-Acetamidonon-8-enoic acid) Prodotti correlati
- 15891-49-3(Acetyl-L-norleucine)
- 57357-56-9(N-Acetyl-D-norvaline)
- 7682-15-7(N-Acetyl-DL-norvaline)
- 1946-82-3(Na-Acetyl-L-Lysine)
- 1188-37-0(N-Acetyl-L-glutamic acid)
- 52315-75-0(N-Lauroyl-L-lysine)
- 5817-08-3(2-Acetamidopentanedioic acid)
- 2490-97-3(Aceglutamide)
- 19146-55-5(N-Acetyl-D-glutamic Acid)
- 35305-74-9(N-Acetyl-L-glutamine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:924309-93-3)2-Acetamidonon-8-enoic acid

Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):178.0/356.0